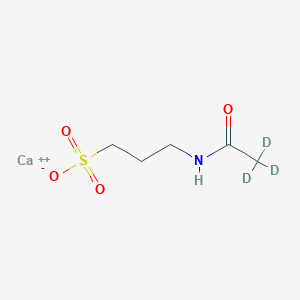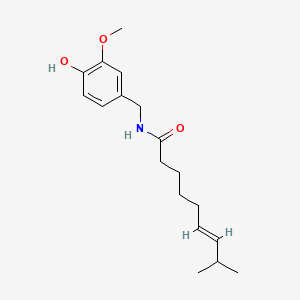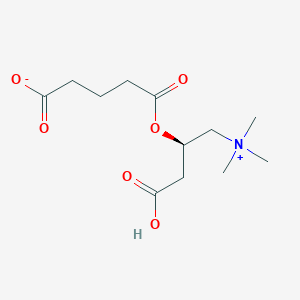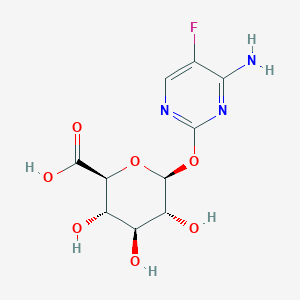
阿坎酸钙-D6
描述
Acamprosate-d3 is intended for use as an internal standard for the quantification of acamprosate by GC- or LC-MS. Acamprosate is an acetylated derivative of the GABA analog homotaurine (tramiprosate; ). Despite its structural similarity to GABA, acamprosate does not act at GABAA receptors but does decrease paired-pulse inhibition of GABAA inhibitory post-synaptic currents (IPSCs) at short inter-stimulus intervals when used at a concentration of 300 µM, indicating that it may inhibit GABAB autoreceptor-mediated inhibition of GABA release. It is an NMDA receptor modulator with antagonist or agonist effects depending on brain region, receptor subunit composition, and other factors. Acamprosate (0.26 and 0.52 mmol/kg per day, i.p.) reduces voluntary intake of ethanol in rats, an effect that can be blocked by the GABA antagonist bicuculline. Formulations containing acamprosate have been used for the maintenance of alcohol abstinence.
Acamprosate is a synthetic amino acid and a neurotransmitter analogue that is used as an alcohol deterrent in management of alcohol dependence and abuse. Acamprosate was approved for use in the therapy of alcohol dependence and abuse in the United States in 2004.
科学研究应用
酒精依赖症的治疗
阿坎酸钙-D6,也称为卡普拉,是一种公认的用于治疗酒精依赖症的药物 {svg_1}. 它被认为可以稳定大脑中的化学平衡,否则会因酒精戒断而被打乱 {svg_2}.
阿坎酸钙的制备和纯化
This compound可以通过直接的、可扩展的、一锅法来制备和纯化 {svg_3}. 该过程包括用乙酰胺钾在N,N-二甲基甲酰胺溶液中对易得的1,3-丙烷磺内酯进行亲核开环,然后通过在控制的pH值下加入氯化钙进行原位阳离子交换 {svg_4}.
抗复发作用
This compound已被证明具有抗复发作用 {svg_5}. 在三种不同的动物模型中,无论是过度饮酒、寻求酒精或复发性饮酒行为,都发现钙盐会产生类似阿坎酸的效果 {svg_6}.
对血浆钙水平的影响
因阿坎酸治疗导致血浆钙水平升高的患者,在主要疗效指标方面,如复发时间和累积戒断时间方面,表现出更好的疗效 {svg_7}. 这表明this compound中的钙可能是该药物的活性部分 {svg_8}.
对谷氨酸系统的研究
虽然有越来越多的证据表明阿坎酸会干扰谷氨酸系统,但其分子作用机制仍未确定 {svg_9}. 已证明阿坎酸不会与NMDA受体或代谢型谷氨酸受体I类相互作用 {svg_10}.
临床试验
This compound已用于超过450项发表的原始调查和临床试验,以及150万名接受治疗的患者 {svg_11}. 这些试验为该药物的疗效和安全性提供了宝贵的见解。
作用机制
Target of Action
Acamprosate-D6 Calcium primarily targets the neurotransmitter systems in the brain, specifically the gamma-aminobutyric acid (GABA) and N-methyl-D-aspartate (NMDA) glutamatergic receptor systems . These systems play crucial roles in the regulation of neuronal excitability and synaptic plasticity .
Mode of Action
Acamprosate-D6 Calcium is thought to interact with its targets by enhancing GABA signaling at GABA A receptors via positive allosteric receptor modulation . It also appears to decrease the activity of the glutamate system within the central nervous system, including a decrease in activity at NMDA receptors . This interaction results in changes in the balance of these neurotransmitters .
Biochemical Pathways
The primary biochemical pathways affected by Acamprosate-D6 Calcium are the GABAergic and glutamatergic pathways . By modulating these pathways, Acamprosate-D6 Calcium helps restore the balance between inhibitory and excitatory neurotransmission that is often disrupted in alcohol dependence . This restoration can lead to decreased cravings and withdrawal symptoms associated with alcohol dependence .
Pharmacokinetics
Acamprosate-D6 Calcium has a low oral bioavailability of approximately 11% . Its absorption is slow, acting as though it were a modified-release medication . The drug has a half-life of around 32 hours , with complete elimination occurring only 4 days after cessation of therapy .
Result of Action
The primary result of Acamprosate-D6 Calcium’s action is the maintenance of abstinence from alcohol in patients with alcohol dependence . By restoring the balance of neurotransmitters in the brain, it helps decrease the excessive excitation that accompanies alcohol dependence . This leads to a reduction in alcohol intake and an improvement in the likelihood of alcohol abstinence .
Action Environment
The efficacy and stability of Acamprosate-D6 Calcium can be influenced by various environmental factors. For instance, its bioavailability is decreased when taken with food . Furthermore, its effectiveness can be enhanced when used in combination with psychosocial support programs .
生化分析
Biochemical Properties
Acamprosate-D6 Calcium interacts with the glutamate and GABA neurotransmitter systems . It is a GABA receptor agonist and modulator of glutamatergic systems . It is believed to restore the balance between neuronal excitation and inhibition altered by chronic alcohol exposure .
Cellular Effects
Acamprosate-D6 Calcium has been shown to influence cell function by reducing alcohol intake in alcohol-dependent individuals . This is likely achieved through its effects on NMDA receptors and calcium channels . It aids in the restoration of normal glutaminergic neuron activity .
Molecular Mechanism
The molecular mechanism of Acamprosate-D6 Calcium is not completely understood. It is known that it does not interact with NMDA receptors or metabotropic glutamate receptor group I . It is suggested that Acamprosate-D6 Calcium reduces alcohol intake in alcohol-dependent individuals, likely through effects on NMDA receptors and calcium channels .
Temporal Effects in Laboratory Settings
Steady-state plasma concentrations of Acamprosate are reached within 5 days of dosing .
Dosage Effects in Animal Models
In animal models, Acamprosate-D6 Calcium has been shown to reduce voluntary ethanol intake . The effects of Acamprosate-D6 Calcium vary with different dosages, but specific threshold effects or toxic effects at high doses have not been reported.
Metabolic Pathways
It is known that Acamprosate Calcium interacts with the glutamate and GABA neurotransmitter systems .
Transport and Distribution
It is known that the absorption of Acamprosate is slow, acting as though it were a modified-release medication .
Subcellular Localization
It is known that Acamprosate Calcium acts on the central nervous system (CNS), aiding in the restoration of normal glutaminergic neuron activity .
属性
IUPAC Name |
calcium;3-[(2,2,2-trideuterioacetyl)amino]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S.Ca/c1-5(7)6-3-2-4-11(8,9)10;/h2-4H2,1H3,(H,6,7)(H,8,9,10);/q;+2/p-1/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEXQWVYZZXPJW-NIIDSAIPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCS(=O)(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NCCCS(=O)(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10CaNO4S+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)



![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)



